Xenytropium bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
511-55-7 |
|---|---|
Molecular Formula |
C30H34BrNO3 |
Molecular Weight |
536.5 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C30H34NO3.BrH/c1-31(20-22-12-14-24(15-13-22)23-8-4-2-5-9-23)26-16-17-27(31)19-28(18-26)34-30(33)29(21-32)25-10-6-3-7-11-25;/h2-15,26-29,32H,16-21H2,1H3;1H/q+1;/p-1/t26-,27+,28?,29?,31?; |
InChI Key |
KDXSSNBFSJKQMR-HDGZPIJBSA-M |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC4=CC=C(C=C4)C5=CC=CC=C5.[Br-] |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC4=CC=C(C=C4)C5=CC=CC=C5.[Br-] |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC4=CC=C(C=C4)C5=CC=CC=C5.[Br-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Xenytropium bromide; N-399; N 399; N399. |
Origin of Product |
United States |
Synthesis and Chemical Modification Strategies
Structural Analogs and Derivatives Synthesis
The discussion of structural analogs and derivatives of Xenytropium bromide primarily revolves around the creation of N-isomeric pairs of quaternary tropane (B1204802) compounds. medkoo.comdrugcentral.org These modifications involve altering the stereochemistry at the nitrogen atom, leading to distinct isomers with varying properties.
Synthesis of Fluorinated Tropane Compounds
The strategic incorporation of fluorine into drug molecules, including tropane compounds, represents a significant area of research in organic chemistry. drugcentral.org Advances in this field have led to the development of new deoxyfluorination reagents and practical metal-mediated fluorination techniques. These methods enable the efficient and precise introduction of fluorine into complex organic substrates under relatively mild conditions. drugcentral.org The evolution of synthetic chemistry has seen a shift from harsh, toxic reagents to more refined techniques for fluorine incorporation. drugcentral.org
Impact of Chemical Modifications on Compound Characteristics
Chemical modifications, particularly stereochemical alterations, can profoundly influence the characteristics of tropane compounds like this compound. A notable example is the comparison between this compound ((8s)-isomer) and its N-isomer ((8r)-isomer). Research findings indicate that this compound exhibits significantly higher activity compared to its N-isomer. Specifically, this compound is reported to be 16 times more active on the parasympathetic endplate and 8 times more active on the ganglion than its N-isomer. medkoo.comdrugcentral.org
The introduction of fluorine atoms into tropane compounds can also impact their physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. drugcentral.org For instance, the presence of fluorine can alter the pKa of amine functionalities, which is crucial for drug discovery and the tuning of amine basicities. drugcentral.org Computational methods are emerging to predict such changes, further aiding in the design of modified compounds. drugcentral.org
Table 1: Comparative Activity of this compound and its N-Isomer
| Compound Name | Activity on Parasympathetic Endplate (Relative to N-Isomer) | Activity on Ganglion (Relative to N-Isomer) |
| This compound ((8s)-isomer) | 16 times more active | 8 times more active |
| (8r)-8-(4-biphenylmethyl)-atropinium bromide (N-Isomer) | 1 | 1 |
Pharmacological Characterization: in Vitro and Preclinical Studies
Mechanism of Action at Muscarinic Receptors
Xenytropium bromide functions as a muscarinic antagonist. This classification indicates its ability to block the action of acetylcholine (B1216132) at muscarinic receptors.
This compound has been identified as a muscarinic acetylcholine receptor antagonist. This antagonistic action implies that it competes with acetylcholine for binding sites on these receptors, thereby inhibiting the downstream signaling pathways typically activated by acetylcholine.
Information concerning the kinetic selectivity of this compound, specifically its dissociation rates from various muscarinic receptor subtypes (such as M3 versus M2), is not detailed in the currently available and consulted scientific literature. Such kinetic data are crucial for understanding the duration of a compound's action at its target receptors.
Receptor Binding Studies
Quantitative receptor binding analysis, which typically involves determining equilibrium dissociation constants (Kd values) to characterize a compound's binding affinity to its target receptors, has not been found for this compound in the publicly accessible scientific literature. Therefore, specific Kd values or similar quantitative binding parameters for this compound cannot be presented.
Comparative binding studies that directly evaluate this compound against other established muscarinic antagonists are not documented within the scope of the consulted scientific literature. Such studies are valuable for positioning a novel compound's pharmacological profile relative to existing agents.
Metabolic Pathways and Biotransformation Preclinical and in Vitro
Major Metabolic Routes: Non-Enzymatic Ester Cleavage
Table 1: Major Metabolites from Non-Enzymatic Ester Cleavage
| Metabolite Name | Type | Activity on Muscarinic Receptors |
| N-methylscopine | Alcohol | Inactive |
| Dithienylglycolic acid | Acid | Inactive |
Enzymatic Biotransformation: Role of Cytochrome P450 Isoenzymes (e.g., CYP2D6, CYP3A4)
While non-enzymatic cleavage is the major route, enzymatic biotransformation, particularly involving Cytochrome P450 (CYP) isoenzymes, plays a minor but discernible role in the metabolism of Xenytropium bromide. In vitro studies using human liver microsomes have indicated that the enzymatic pathway, although responsible for only a small fraction of the compound's metabolism, can be influenced by inhibitors of specific CYP isoenzymes. nih.gov Notably, CYP2D6 inhibitors (such as quinidine) and CYP3A4 inhibitors (such as ketoconazole (B1673606) and gestodene) have been shown to inhibit this minor enzymatic pathway. nih.gov This suggests the involvement of CYP2D6 and CYP3A4 in the oxidative metabolism of this compound. CYP3A4 is recognized as the most significant drug-metabolizing enzyme in the liver, responsible for the oxidative metabolism of approximately 50% of clinically prescribed drugs, while CYP2D6 contributes to the metabolism of about 25% of commonly used drugs.
Table 2: Implicated Cytochrome P450 Isoenzymes in this compound Metabolism
| CYP Isoenzyme | Role in this compound Metabolism (In Vitro) | General Contribution to Drug Metabolism |
| CYP2D6 | Minor enzymatic pathway, inhibited by specific inhibitors nih.gov | Metabolizes ~25% of clinical drugs |
| CYP3A4 | Minor enzymatic pathway, inhibited by specific inhibitors nih.gov | Metabolizes ~50% of clinical drugs |
Formation of Conjugated Metabolites (e.g., Glutathione (B108866) Conjugates)
The formation of conjugated metabolites is another aspect of this compound's biotransformation. Preclinical studies in animals and in vitro experiments with human liver microsomes and hepatocytes have revealed the presence of minor amounts of various glutathione conjugates. nih.gov These conjugates are formed following the oxidation of the thiophene (B33073) rings present in the compound's structure. nih.gov Glutathione conjugation is a crucial Phase II metabolic reaction where electrophilic compounds, or their Phase I metabolites, are conjugated with reduced glutathione (GSH). This process can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), leading to the formation of more polar and water-soluble glutathione S-conjugates (thioethers). These conjugates are typically more readily excreted from the body, often serving as substrates for transporters involved in biliary and renal elimination. The mercapturate pathway, which begins with glutathione S-conjugate formation, further processes these conjugates into N-acetyl cysteine S-conjugates (mercapturates) for excretion.
Absence of Cytochrome P450 Inhibition by this compound
Crucially, in vitro studies have demonstrated that this compound, specifically in the context of Tiotropium (B1237716), does not exhibit significant inhibition of key cytochrome P450 isoenzymes. nih.gov Even at supra-therapeutic concentrations, Tiotropium did not inhibit CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A in human liver microsomes. nih.gov This finding is important for predicting potential drug-drug interactions, as inhibition of CYP enzymes is a primary mechanism for such interactions, which can affect the plasma levels and lead to adverse reactions or toxicity of co-administered drugs. The absence of significant P450 inhibition by this compound suggests a low propensity for pharmacokinetic drug interactions mediated through this mechanism.
Pharmacodynamic Interactions Mechanistic and in Vitro
Potential Additive Effects with Other Anticholinergic Agents
Mechanistically, the co-administration of Xenytropium bromide with other anticholinergic agents is expected to result in additive pharmacodynamic effects. Anticholinergic drugs, by definition, block the action of acetylcholine (B1216132) at muscarinic receptors. When multiple agents with this common mechanism are used concurrently, their individual effects on muscarinic receptors can summate, potentially leading to an intensification of anticholinergic responses. This principle is well-established for other long-acting muscarinic antagonists (LAMAs) such as tiotropium (B1237716) bromide, where concomitant use with other anticholinergic medications (e.g., glycopyrronium, aclidinium, umeclidinium, ipratropium) is anticipated to produce additive anticholinergic effects. Given this compound's classification and demonstrated antimuscarinic activity, a similar additive interaction profile with other anticholinergic compounds would be mechanistically plausible.
Evaluation of Interactions with Sympathomimetic Bronchodilators and Methylxanthines
Specific in vitro or mechanistic studies detailing the interactions of this compound with sympathomimetic bronchodilators or methylxanthines are not extensively documented in the available literature. However, in the broader context of respiratory pharmacology, anticholinergic agents are often used in combination with these drug classes to achieve enhanced bronchodilation.
Sympathomimetic bronchodilators, particularly beta-2 adrenergic receptor agonists (e.g., albuterol, olodaterol), act by stimulating beta-2 receptors, leading to relaxation of airway smooth muscle nih.gov. Methylxanthines (e.g., theophylline) exert their bronchodilatory effects primarily through non-competitive inhibition of phosphodiesterase enzymes, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which results in bronchial smooth muscle relaxation.
For other anticholinergic bronchodilators, such as tiotropium bromide, concomitant use with short-acting and long-acting sympathomimetic bronchodilators and methylxanthines has been reported without an increase in adverse reactions, and in some cases, with additive physiological and clinical benefits. While direct data for this compound is absent, the theoretical basis for combination therapy often relies on complementary mechanisms of action to optimize bronchodilation.
Assessment of Interference with Steroids, Antihistamines, and Other Respiratory Agents
Steroids: Inhaled corticosteroids (ICS) are commonly used in respiratory conditions for their anti-inflammatory effects. Studies on other LAMAs, such as tiotropium bromide, indicate that they can be used concomitantly with oral and inhaled steroids without increased adverse reactions. Mechanistic studies have shown synergistic interactions between certain corticosteroids (e.g., beclomethasone) and LAMAs (e.g., glycopyrronium) in human isolated bronchi, enhancing relaxation, particularly in sensitized airways, and increasing cAMP concentrations. While this suggests a potential for beneficial interactions within the anticholinergic class, specific data for this compound is lacking.
Antihistamines: Many first-generation antihistamines possess significant anticholinergic activity. Therefore, co-administration of this compound with these agents could theoretically lead to additive anticholinergic effects, potentially increasing the risk of anticholinergic side effects such as dry mouth, urinary retention, or blurred vision. Newer, second-generation antihistamines generally exhibit low to minimal anticholinergic activity at recommended dosages, making them potentially more suitable for co-administration if an antihistamine is required.
Other Respiratory Agents: Without specific in vitro data, it is difficult to detail interactions with a broad category of "other respiratory agents." General pharmacological principles would suggest that any agent affecting cholinergic pathways or smooth muscle tone could have a mechanistic interaction with this compound.
Cytochrome P450-Mediated Drug-Drug Interactions (In Vitro Inhibition of this compound Metabolism)
Information regarding the in vitro inhibition of cytochrome P450 (CYP450) enzymes by this compound, or its metabolism via specific CYP450 isoforms, is not directly available in the reviewed scientific literature. CYP450 enzymes are crucial for the metabolism of many drugs, and inhibition of these enzymes can lead to altered plasma levels of co-administered medications, potentially causing adverse drug reactions or toxicity.
For related anticholinergic compounds like tiotropium bromide, in vitro studies using human liver microsomes have shown that while a small fraction of the drug's metabolism can be influenced by CYP2D6 and CYP3A4 inhibitors (e.g., quinidine, ketoconazole (B1673606), gestodene), tiotropium itself, even at supra-therapeutic concentrations, does not significantly inhibit major CYP450 isoforms (e.g., CYP1A1, 1A2, 2B6, 2C9, 2C19, 2D6, 2E1, or 3A4) Current time information in Islamabad, PK.. This suggests a low potential for tiotropium to cause CYP450-mediated drug-drug interactions through enzyme inhibition.
The absence of specific data for this compound means that its precise CYP450 interaction profile remains uncharacterized in the public domain. Comprehensive in vitro studies, typically involving human liver microsomes and specific probe substrates, would be necessary to determine this compound's potential to inhibit or be metabolized by various CYP450 isoforms and to assess its drug-drug interaction liability.
Structure Activity Relationships and Computational Studies
Analysis of Molecular Structure and Antimuscarinic Potency
Xenytropium bromide possesses a complex molecular structure characterized by an endo-(±)-8-([1,1¢-biphenyl]-4-ylmethyl)-3-(3-hydroxy-2-phenyl-1-oxopropoxy)-8-methyl-8-azoniabicyclo[3.2.1]octane bromide researchgate.net. Its quaternary ammonium (B1175870) nature is crucial for its interaction with muscarinic receptors, as this positively charged nitrogen facilitates binding to anionic sites on the receptor. The compound's antimuscarinic potency is evidenced by its ability to act on the parasympathetic endplate and ganglia, blocking cholinergic transmission nih.gov.
Stereoisomeric Activity Profiles: N-Isomers of Tropane (B1204802) Derivatives
Research into this compound has highlighted the significant impact of stereoisomerism on its pharmacological activity. Studies have specifically investigated the N-isomeric forms of quaternary tropane compounds, including this compound. The synthesis of (8r)-8-(4-biphenylmethyl)-atropinium bromide, an N-isomeric form, and (8s)-8-(4-biphenylmethyl)-atropinium bromide (this compound itself) has been reported researchgate.netnih.gov. It was observed that equatorial alkylation predominantly occurs during the quaternization of tertiary tropane compounds researchgate.netnih.gov.
A key finding from these studies is the differential activity between this compound and its N-isomer. This compound (the (8s)-isomer) demonstrated considerably higher activity compared to its (8r)-N-isomer. Specifically, this compound was found to be 16 times more active on the parasympathetic endplate and 8 times more active on the ganglion than its N-isomer researchgate.netnih.gov. This significant difference underscores the critical role of stereochemistry at the quaternary nitrogen in modulating the compound's interaction with its biological targets.
Table 1: Comparative Activity of this compound and its N-Isomer
| Compound | Activity on Parasympathetic Endplate (Relative to N-isomer) | Activity on Ganglion (Relative to N-isomer) |
| This compound | 16x | 8x |
| N-Isomer of this compound | 1x | 1x |
Quantitative Structure-Activity Relationship (QSAR) Approaches
Molecular Modeling and Docking Studies of Receptor Binding
Comprehensive molecular modeling and docking studies specifically elucidating the binding mechanisms of this compound to its target receptors (e.g., muscarinic acetylcholine (B1216132) receptors) are not widely reported in the current scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, thereby estimating the binding affinity and strength of the complex ijpras.comjscimedcentral.comasianjpr.com. While general principles of molecular docking are well-established and applied in drug discovery to predict binding sites and optimize drug candidates ijpras.comjscimedcentral.comasianjpr.comnih.govresearchgate.net, specific applications to this compound were not found.
Theoretical Predictions of Pharmacological Effects
Beyond its established antimuscarinic and ganglionic blocking properties, which were determined through experimental pharmacological studies, specific theoretical predictions of novel pharmacological effects for this compound are not extensively documented. Theoretical predictions often rely on advanced computational methods, such as molecular dynamics simulations or quantum mechanical calculations, to infer a compound's behavior or interactions with biological systems. The available information primarily describes the observed effects rather than a priori theoretical forecasts.
Future Directions in Xenytropium Bromide Research
Exploration of Novel Synthetic Methodologies
Key areas of exploration include:
Stereoselective Synthesis: Given the observed differences in activity between Xenytropium bromide and its N-isomer, nih.gov developing highly stereoselective synthetic routes to obtain specific enantiomers or diastereomers in pure form could lead to compounds with improved pharmacological profiles and reduced off-target effects.
Catalytic Methods: Investigating the application of novel catalysts (e.g., organocatalysis, transition metal catalysis) to facilitate key steps, such as the quaternization of the tropane (B1204802) nitrogen, could offer milder reaction conditions and higher efficiencies.
Flow Chemistry: Transitioning batch synthesis processes to continuous flow systems could enhance reaction control, safety, and scalability, particularly for industrial production.
Green Chemistry Principles: Implementing principles of green chemistry, such as using benign solvents, reducing waste generation, and employing atom-economical reactions, will be crucial for sustainable development.
Table 1: Potential Advances in this compound Synthesis
| Synthetic Parameter | Current/Traditional Approach (Conceptual) | Future Direction (Potential) | Expected Impact |
| Stereoselectivity | Mixed isomers, separation required | Highly stereoselective routes (e.g., enantioselective catalysis) | Improved purity, potentially enhanced activity, reduced side effects |
| Reaction Efficiency | Multi-step, moderate yields | Catalytic reactions, optimized conditions | Higher yields, reduced reaction time, lower energy consumption |
| Process Scalability | Batch processing | Continuous flow chemistry | Enhanced control, increased throughput, safer operation |
| Environmental Impact | Use of harsh solvents, waste generation | Green solvents, waste minimization, atom economy | Reduced environmental footprint, safer manufacturing |
Advanced Receptor Binding and Signaling Studies
This compound is known for its antimuscarinic and ganglionic blocking properties. ncats.io Future research will delve deeper into the precise mechanisms of its interaction with muscarinic receptors and downstream signaling pathways. This includes detailed kinetic studies of receptor binding and dissociation, selectivity profiling across all muscarinic receptor subtypes (M1-M5), and investigation into the specific intracellular signaling cascades modulated by this compound.
Research efforts may involve:
Kinetic Binding Assays: Utilizing advanced techniques to measure the association and dissociation rates of this compound from various muscarinic receptor subtypes, similar to studies on Tiotropium (B1237716) bromide which highlight its slow dissociation from M3 receptors as a key factor for its prolonged action. ontosight.aidrugcentral.orgmedkoo.com
Receptor Subtype Selectivity: Comprehensive profiling of this compound's affinity and functional selectivity across all five muscarinic receptor subtypes (M1-M5) using recombinant cell lines expressing individual receptors. This could reveal novel therapeutic opportunities or explain observed pharmacological effects.
Downstream Signaling Pathway Analysis: Investigating the impact of this compound on intracellular signaling molecules, such as G-proteins, adenylyl cyclase, cyclic AMP, and calcium signaling, to fully understand its cellular effects. Studies on Tiotropium bromide, for instance, have explored its impact on intracellular calcium signaling.
Allosteric Modulation: Exploring whether this compound acts as an allosteric modulator in addition to an orthosteric antagonist, which could offer more nuanced control over receptor activity.
Table 2: Advanced Receptor Binding and Signaling Studies for this compound
| Study Type | Methodology (Potential) | Expected Outcome |
| Binding Kinetics | Radioligand binding assays, Surface Plasmon Resonance | Precise association/dissociation rates, duration of receptor occupancy |
| Receptor Selectivity | Functional assays on M1-M5 expressing cell lines | Affinity and potency profiles for each muscarinic receptor subtype |
| Signaling Pathway Analysis | Calcium imaging, cAMP assays, Western blotting | Elucidation of intracellular cascades modulated by this compound |
| Allosteric Modulation | Allosteric binding assays, computational modeling | Identification of allosteric sites and modulatory effects |
Development of New Preclinical Models for Efficacy Assessment
To thoroughly evaluate the potential therapeutic applications of this compound, the development and utilization of advanced preclinical models are essential. Beyond traditional animal models, future research will incorporate more physiologically relevant and predictive systems to assess efficacy in specific disease contexts, particularly those where anticholinergic or ganglionic blocking effects are desired.
Areas for model development include:
Organ-on-a-Chip Systems: Creating microphysiological systems that mimic human organs (e.g., lung-on-a-chip, gut-on-a-chip) to study this compound's effects in a more human-relevant context, reducing reliance on animal models and providing insights into tissue-specific responses.
Disease-Specific Animal Models: Developing or refining animal models that accurately reflect the pathophysiology of conditions where this compound's properties might be beneficial. For example, if explored for respiratory indications, models of chronic obstructive pulmonary disease (COPD) or asthma that capture key pathological features would be critical. drugcentral.org
Ex Vivo Tissue Models: Utilizing isolated human or animal tissues (e.g., bronchial smooth muscle, gastrointestinal segments) to directly assess the compound's functional effects on target tissues, providing a bridge between in vitro and in vivo studies.
Computational Physiology Models: Integrating preclinical data into computational models that simulate physiological systems, allowing for predictive modeling of drug effects and optimization of study designs.
Investigation of Synergistic Effects with Emerging Therapeutic Agents
The combination of therapeutic agents can often lead to enhanced efficacy or reduced side effects compared to monotherapy. nih.gov Future research on this compound will explore its potential synergistic effects when co-administered with other emerging therapeutic agents, particularly those targeting complementary pathways or mechanisms. This approach is common in respiratory medicine, where long-acting muscarinic antagonists (LAMAs) like Tiotropium are often combined with long-acting beta-agonists (LABAs). medkoo.com
Potential synergistic combinations to investigate include:
Bronchodilators: If this compound is considered for respiratory conditions, its combination with beta-agonists or other bronchodilators could be explored to achieve greater bronchodilation and improved lung function.
Anti-inflammatory Agents: Combining this compound with novel anti-inflammatory compounds could offer a multi-pronged approach to diseases with inflammatory components.
Neurotransmitter Modulators: Given its ganglionic blocking properties, investigating combinations with agents that modulate other neurotransmitter systems could be relevant for neurological or gastrointestinal disorders.
Targeted Therapies: Exploring combinations with therapies that target specific disease pathways identified through advanced molecular biology could lead to highly effective treatments.
Table 3: Potential Synergistic Combinations for this compound
| Co-administered Agent Class | Rationale for Combination | Expected Synergistic Effect (Conceptual) |
| Beta-agonists | Complementary bronchodilation, different receptor targets | Enhanced and prolonged bronchodilation |
| Anti-inflammatory drugs | Addressing inflammatory components of disease | Improved symptom control, disease modification |
| Neurotransmitter modulators | Broader modulation of neural pathways | Enhanced therapeutic effect in neurological/GI disorders |
| Targeted pathway inhibitors | Multi-target approach for complex diseases | Increased efficacy, overcoming resistance mechanisms |
Application of In Silico Methods for Drug Design and Optimization
In silico methods have revolutionized drug discovery by enabling rapid and cost-effective exploration of chemical space and prediction of molecular properties. Future research on this compound will heavily leverage these computational tools for drug design, lead optimization, and prediction of pharmacokinetic and pharmacodynamic properties.
Key in silico approaches include:
Molecular Docking and Dynamics Simulations: Utilizing these techniques to predict and analyze the binding modes and affinities of this compound and its derivatives to target receptors (e.g., muscarinic receptor subtypes). This can guide the design of new analogs with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the chemical structures of this compound analogs with their biological activities. This allows for the prediction of activity for new compounds and the optimization of existing ones.
Virtual High-Throughput Screening (vHTS): Screening vast libraries of virtual compounds against target receptors to identify novel scaffolds with this compound-like activity or to discover new chemical entities that interact with its known targets.
ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. This early-stage prediction can help prioritize compounds with favorable drug-like properties, reducing costly experimental failures.
Machine Learning and Artificial Intelligence (AI): Integrating AI and machine learning algorithms into the drug design pipeline to accelerate the identification of promising candidates, predict complex biological interactions, and optimize synthetic routes.
Table 4: In Silico Methods for this compound Research
| In Silico Method | Application in this compound Research (Conceptual) | Expected Benefit |
| Molecular Docking/Dynamics | Predicting receptor binding modes and affinities | Rational design of potent and selective analogs |
| QSAR Modeling | Correlating structure with activity | Prediction of activity, optimization of existing compounds |
| Virtual High-Throughput Screening | Identifying novel active compounds | Discovery of new lead compounds, expanding chemical space |
| ADMET Prediction | Forecasting pharmacokinetic and toxicological profiles | Early identification of drug-like candidates, risk reduction |
| Machine Learning/AI | Accelerated candidate identification, complex prediction | Enhanced efficiency, novel insights in drug discovery |
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and characterizing Xenytropium bromide to ensure reproducibility?
- Answer : Synthesis protocols should detail stoichiometric ratios, solvent systems, and purification steps (e.g., recrystallization or chromatography). Characterization requires multi-modal techniques:
- Purity : High-performance liquid chromatography (HPLC) with UV-Vis detection .
- Structural Confirmation : X-ray diffraction (XRD) for crystalline structure and attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) for functional groups .
- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition thresholds .
Q. How can researchers validate the stability of this compound under varying environmental conditions?
- Answer : Design accelerated stability studies under controlled humidity, temperature, and light exposure. Use:
- Kinetic Modeling : Monitor degradation rates via HPLC or mass spectrometry .
- Statistical Replication : Triplicate sampling at each condition to quantify variability .
- Key Consideration: Compare results against established degradation pathways for analogous bromide compounds (e.g., benzyl bromide stability profiles) .
Advanced Research Questions
Q. How should discrepancies in this compound’s pharmacokinetic (PK) data be analyzed across studies?
- Answer : Conduct a meta-analysis with the following steps:
Methodological Audit : Compare extraction techniques (e.g., solid-phase vs. liquid-liquid), detection limits, and calibration standards .
Statistical Harmonization : Normalize data using coefficients of variation (CV) to account for inter-lab variability .
In Silico Modeling: Apply compartmental models to reconcile absorption/elimination rate differences .
- Example: In bromide transport studies, CVs >50% were attributed to lateral solute velocity variations in soil, highlighting context-dependent factors .
Q. What experimental designs mitigate confounding variables in assessing this compound’s mechanism of action (MoA)?
- Answer : Use a factorial design with:
- Positive/Negative Controls : Include known agonists/antagonists of target receptors.
- Blinding : Randomize sample preparation and analysis to reduce observer bias .
- Cross-Validation : Pair in vitro assays (e.g., patch-clamp electrophysiology) with in vivo imaging (e.g., PET scans using bromine-76 isotopes) .
Q. How can researchers resolve contradictions between computational predictions and experimental results for this compound’s binding affinity?
- Answer :
Data Reconciliation : Compare molecular docking simulations with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .
Parameter Optimization : Refine force fields in simulations using experimental dielectric constants or solvation free energies .
Error Analysis : Quantify uncertainties in computational models (e.g., Monte Carlo sampling) and experimental setups (e.g., signal-to-noise ratios) .
- Case Study: In perovskite solar cells, discrepancies in bromide ion migration were resolved by combining XRD data with in situ photoluminescence spectroscopy .
Cross-Disciplinary Methodologies
Q. What advanced techniques are suitable for studying this compound’s environmental fate in non-target organisms?
- Answer :
- Tracer Studies : Use deuterated or carbon-14-labeled analogs to track bioaccumulation .
- Metabolomics : Apply high-resolution mass spectrometry (HRMS) to identify degradation byproducts .
- Ecotoxicology Models : Adapt soil transport models from field-scale bromide leaching experiments (e.g., flux-controlled irrigation systems) .
Q. How can interdisciplinary collaboration enhance the design of this compound’s clinical trials?
- Answer : Integrate expertise through:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
